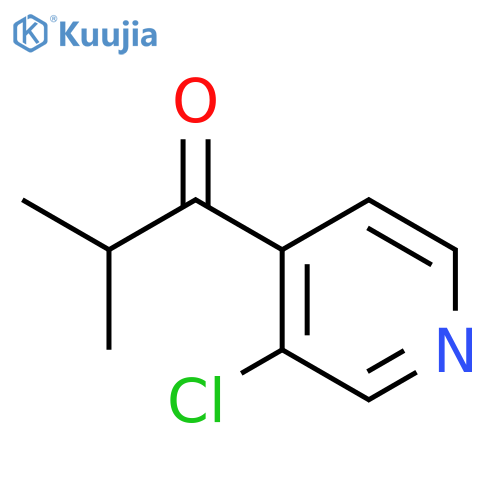

Cas no 1592832-64-8 (1-(3-chloropyridin-4-yl)-2-methylpropan-1-one)

1592832-64-8 structure

商品名:1-(3-chloropyridin-4-yl)-2-methylpropan-1-one

CAS番号:1592832-64-8

MF:C9H10ClNO

メガワット:183.634801387787

MDL:MFCD08064107

CID:5240521

1-(3-chloropyridin-4-yl)-2-methylpropan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-Propanone, 1-(3-chloro-4-pyridinyl)-2-methyl-

- 1-(3-chloropyridin-4-yl)-2-methylpropan-1-one

-

- MDL: MFCD08064107

- インチ: 1S/C9H10ClNO/c1-6(2)9(12)7-3-4-11-5-8(7)10/h3-6H,1-2H3

- InChIKey: GHAZEFMXJHPRQB-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CN=CC=1Cl)(=O)C(C)C

1-(3-chloropyridin-4-yl)-2-methylpropan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-298708-5.0g |

1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |

1592832-64-8 | 5.0g |

$2369.0 | 2023-02-28 | ||

| Enamine | EN300-298708-5g |

1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |

1592832-64-8 | 5g |

$2369.0 | 2023-09-06 | ||

| Enamine | EN300-298708-1.0g |

1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |

1592832-64-8 | 1.0g |

$903.0 | 2023-02-28 | ||

| Enamine | EN300-298708-1g |

1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |

1592832-64-8 | 1g |

$903.0 | 2023-09-06 | ||

| Enamine | EN300-298708-10g |

1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |

1592832-64-8 | 10g |

$2980.0 | 2023-09-06 | ||

| Enamine | EN300-298708-2.5g |

1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |

1592832-64-8 | 2.5g |

$1871.0 | 2023-09-06 | ||

| Enamine | EN300-298708-10.0g |

1-(3-chloropyridin-4-yl)-2-methylpropan-1-one |

1592832-64-8 | 10.0g |

$2980.0 | 2023-02-28 |

1-(3-chloropyridin-4-yl)-2-methylpropan-1-one 関連文献

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

1592832-64-8 (1-(3-chloropyridin-4-yl)-2-methylpropan-1-one) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量